molecular formula C13H9NO3S B7857464 8-Methyl-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid

8-Methyl-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid

Cat. No.: B7857464
M. Wt: 259.28 g/mol
InChI Key: DHHXDYRMDRNDQG-UHFFFAOYSA-N
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Description

8-Methyl-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid is a heterocyclic compound belonging to the thienoquinoline class. This compound has garnered attention due to its potential biological activities and applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid typically involves multiple steps starting from readily available starting materials such as aniline. One common synthetic route includes a tandem nucleophilic aromatic substitution/cyclization reaction. This high-yielding sequence is often carried out without the need for chromatographic purification, making it cost-effective and scalable.

Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. Transition metal-mediated synthesis, such as palladium or copper-catalyzed reactions, is often employed. these methods can be challenging to scale up due to purification and cost issues. Therefore, continuous research is directed towards developing more efficient and scalable synthetic methods.

Chemical Reactions Analysis

Types of Reactions: 8-Methyl-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: : Nucleophilic aromatic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the parent compound.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for functionalization and derivatization, leading to the development of new chemical entities.

Biology: Biologically, 8-Methyl-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid and its derivatives have shown potential as kinase inhibitors. These inhibitors can target various serine-threonine and tyrosine kinases, which are crucial in cell signaling pathways.

Medicine: In medicine, the compound has been explored for its anticancer properties. Its ability to inhibit specific kinases involved in cancer cell proliferation makes it a candidate for drug development.

Industry: In industry, this compound is used in the development of new pharmaceuticals and agrochemicals. Its derivatives can be employed in the formulation of drugs and pesticides, contributing to advancements in these fields.

Mechanism of Action

The mechanism by which 8-Methyl-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid exerts its effects involves the inhibition of specific kinases. By binding to the active sites of these enzymes, the compound disrupts their activity, leading to the inhibition of cell signaling pathways that are essential for cancer cell growth and survival.

Comparison with Similar Compounds

8-Methyl-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid is structurally similar to other thienoquinoline derivatives, such as oxolinic acid and nalidixic acid. its unique methyl group at the 8-position and the carboxylic acid functionality contribute to its distinct biological activities and chemical properties.

List of Similar Compounds

  • Oxolinic acid

  • Nalidixic acid

  • Norfloxacin

  • Ciprofloxacin

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Properties

IUPAC Name

8-methyl-4-oxo-5H-thieno[3,2-c]quinoline-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3S/c1-6-2-3-9-7(4-6)11-8(12(15)14-9)5-10(18-11)13(16)17/h2-5H,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHHXDYRMDRNDQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C3=C2SC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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